4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide to form benzyloxybenzene.
Cyclization to Form the Quinoline Core: The benzyloxybenzene is then subjected to a cyclization reaction with an appropriate amine, such as aniline, under acidic conditions to form the quinoline core.
Hydrogenation: The quinoline intermediate undergoes hydrogenation in the presence of a catalyst like palladium on carbon to yield the tetrahydroquinoline derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline derivatives with varying oxidation states.
Reduction: Tetrahydroquinoline diols or other reduced forms.
Substitution: Substituted benzyloxyphenyl derivatives.
Scientific Research Applications
4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzyloxyphenyl)benzothiazole: A compound with similar benzyloxyphenyl functionality but a different core structure.
4-benzyloxyphenylacetic acid: Another compound with a benzyloxyphenyl group but different functional groups.
Uniqueness
4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is unique due to its specific combination of a benzyloxyphenyl group with a tetrahydroquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21NO3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(2-phenylmethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
InChI |
InChI=1S/C22H21NO3/c24-19-11-6-10-18-22(19)17(13-21(25)23-18)16-9-4-5-12-20(16)26-14-15-7-2-1-3-8-15/h1-5,7-9,12,17H,6,10-11,13-14H2,(H,23,25) |
InChI Key |
FSTFMMWEISZJDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
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